(Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(p-tolyl)acrylamide
Description
The compound “(Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(p-tolyl)acrylamide” is a thiazole-containing acrylamide derivative with a stereospecific (Z)-configuration at the acrylamide double bond. Its structure features a cyano group at the α-position, a p-tolyl (4-methylphenyl) substituent at the β-position, and a thiazole ring linked to a 4-methylbenzyl group at the amide nitrogen. For instance, compounds such as (Z)-3-phenyl-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (2012) share similar acrylamide backbones and aromatic substituents, synthesized via condensation of oxazol-5(4H)-ones with amines .
Properties
IUPAC Name |
(Z)-2-cyano-3-(4-methylphenyl)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-15-3-7-17(8-4-15)11-19(13-23)21(26)25-22-24-14-20(27-22)12-18-9-5-16(2)6-10-18/h3-11,14H,12H2,1-2H3,(H,24,25,26)/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSFJNDOEAUXCC-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C(=CC3=CC=C(C=C3)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C(=C\C3=CC=C(C=C3)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(p-tolyl)acrylamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylbenzylamine with α-bromoacetophenone in the presence of sulfur.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide.
Acrylamide Formation: The final step involves the formation of the acrylamide moiety through a condensation reaction between the thiazole derivative and p-tolylacrylamide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is synthesized via a multi-step process involving:
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Knoevenagel condensation : Formation of the α,β-unsaturated cyanoacrylamide backbone by reacting a cyanoacetamide derivative with a p-tolualdehyde derivative under basic conditions (e.g., piperidine catalysis) .
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Thiazole ring functionalization : Introduction of the 4-methylbenzyl group at the 5-position of the thiazole via nucleophilic substitution or palladium-catalyzed cross-coupling .
Table 1: Critical Reaction Conditions
Cyanoacrylamide Moiety
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Nucleophilic attack : The electron-deficient β-carbon undergoes Michael addition with thiols or amines, forming adducts (e.g., with glutathione in biological systems) .
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Hydrolysis : Under acidic or alkaline conditions, the acrylamide bond hydrolyzes to yield carboxylic acid derivatives, though steric hindrance from the p-tolyl group slows this process .
Thiazole Ring
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Electrophilic substitution : The 5-(4-methylbenzyl)thiazol-2-yl group undergoes halogenation at the 4-position under mild iodination conditions (I₂, HIO₃) .
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Oxidation : Reacts with mCPBA (meta-chloroperbenzoic acid) to form sulfoxide derivatives, altering electronic properties .
p-Tolyl Group
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Friedel-Crafts alkylation : Participates in electrophilic aromatic substitution with tert-butyl chloride in the presence of AlCl₃ .
Biological Interaction Pathways
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Enzyme inhibition : The cyano group facilitates covalent binding to cysteine residues in enzymes (e.g., α7 nicotinic acetylcholine receptors), confirmed via electrophysiological assays .
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Glutathione conjugation : Forms a thioether adduct at the β-carbon, critical for detoxification pathways in cellular models .
Table 2: Reaction Profiles of Similar Acrylamides
Stability Under Environmental Conditions
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Thermal stability : Decomposes at >200°C via retro-Knoevenagel pathways, releasing p-tolualdehyde .
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Photostability : (Z)-configuration isomerizes to (E)-form under UV light (λ = 254 nm), altering bioactivity .
Industrial and Pharmacological Modifications
Scientific Research Applications
Enzyme Inhibition
The cyanoacrylamide moiety may serve as a potential inhibitor for various enzymes. Cyanoacrylates are known for their ability to form covalent bonds with enzymes, thus inactivating them. Future studies should focus on identifying specific enzyme targets and assessing the inhibitory potential of (Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(p-tolyl)acrylamide through targeted enzyme assays.
Anti-Cancer Properties
Compounds containing both thiazole and acrylamide moieties are often investigated for their anti-cancer properties . Research indicates that these compounds may interact with cellular targets, leading to cytotoxic effects in cancer cell lines. The reactivity of acrylamides with biological nucleophiles, such as proteins and DNA, raises concerns regarding their toxicity but also highlights their therapeutic potential.
Acetylcholinesterase Inhibition
Research has shown that compounds similar to this compound exhibit significant inhibitory activity against acetylcholinesterase, an enzyme associated with Alzheimer's disease. These compounds could potentially enhance acetylcholine levels in the brain, thereby improving cognitive function .
Mechanism of Action
The mechanism of action of (Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(p-tolyl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological processes.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related acrylamide and thiazole derivatives, focusing on synthesis, physicochemical properties, and biological or industrial applications.
Structural Analogues with Thiazole Moieties
Key Observations :
Acrylamide Derivatives with Cyano Groups
Key Observations :
- The cyano group in acrylamides (e.g., ACR-2, ACR-3) enhances adsorption on metal surfaces via electron-withdrawing effects, critical for corrosion inhibition . In contrast, the target compound’s cyano group may stabilize the acrylamide backbone, influencing bioactivity .
- Substituents like p-tolyl and 4-methylbenzyl in the target compound differ from ACR-2/ACR-3’s polar hydroxyphenyl groups, likely directing it toward biological rather than industrial applications.
Key Observations :
- The target compound’s thiazole and acrylamide structure aligns with cytotoxic (e.g., ) and antimicrobial (e.g., ) agents, though its specific activity remains uncharacterized in the evidence.
- Its p-tolyl group may mimic the hydrophobic aromatic substituents in 2012 , which could enhance binding to biological targets like enzymes or receptors .
Biological Activity
(Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(p-tolyl)acrylamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring , a cyano group , and an acrylamide moiety , which are significant for its biological interactions. The structural configuration is crucial as it influences the compound's reactivity and biological properties. The thiazole derivatives are known for their diverse biological activities, including antibacterial and anticancer properties.
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Antibacterial Activity :
- Thiazole derivatives have been shown to disrupt bacterial cell membranes, leading to cell death. Preliminary studies suggest that this compound may exhibit similar antibacterial properties; however, specific investigations are required to confirm this activity.
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Enzyme Inhibition :
- The cyanoacrylamide moiety is known for its potential to inhibit enzymes by covalently binding to them. This mechanism could be explored further through enzyme assays to identify specific targets.
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Cytotoxic Effects :
- Compounds with acrylamide structures often interact with biological nucleophiles such as proteins and DNA, raising concerns about toxicity but also highlighting their potential therapeutic applications in cancer treatment.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antibacterial | Potential disruption of bacterial membranes; requires further investigation. |
| Enzyme Inhibition | Possible covalent binding leading to enzyme inactivation; specific targets need exploration. |
| Anticancer | Interaction with cellular targets leading to cytotoxic effects in cancer cell lines. |
Anticancer Studies
Research indicates that compounds containing thiazole and acrylamide moieties have been studied for their anticancer properties. For instance, thiazole derivatives have shown selective cytotoxicity against various cancer cell lines, including HeLa and K562 cells. The IC50 values for these compounds often indicate significant potency compared to standard treatments like cisplatin .
Enzyme Inhibition Studies
A study on related thiazole compounds demonstrated their ability to inhibit tyrosinase effectively, suggesting that this compound could similarly affect enzymatic pathways critical for tumor progression or other pathological states .
Future Directions
Further research is necessary to fully elucidate the biological activity of this compound. Key areas for future investigation include:
- In vitro and in vivo studies : To assess the efficacy and safety profile of the compound across different biological systems.
- Mechanistic studies : To determine specific molecular targets involved in the observed biological activities.
- Structure-activity relationship (SAR) analysis: To optimize the compound's structure for enhanced therapeutic effects.
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing (Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(p-tolyl)acrylamide?
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of a thiazole-2-amine derivative with a substituted acryloyl chloride under basic conditions (e.g., using DBU as a catalyst in THF) to form the acrylamide backbone .
- Step 2: Introduction of the 4-methylbenzyl group via nucleophilic substitution or coupling reactions, requiring precise temperature control (60–80°C) and anhydrous solvents (e.g., DMF) .
- Purification: Techniques like preparative TLC or HPLC are critical for isolating the (Z)-isomer, as geometric isomerism significantly impacts biological activity .
Q. Which spectroscopic methods are essential for characterizing this compound, and what key data should researchers prioritize?
- NMR Spectroscopy: Focus on the acrylamide NH proton (δ 8.3–8.8 ppm in DMSO-d6) and the cyano group’s absence of a proton signal. The (Z)-configuration is confirmed by NOE interactions between the acrylamide β-hydrogen and the thiazole ring .
- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M-H]⁻ at m/z 449.1841) and isotopic patterns .
- IR Spectroscopy: Key peaks include C≡N stretch (~2200 cm⁻¹) and acrylamide C=O stretch (~1650 cm⁻¹) .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Herbicidal Activity: Test inhibition of photosystem II electron transport in chloroplasts using isolated spinach thylakoids, comparing IC50 values to known inhibitors like atrazine .
- Anticancer Screening: Perform cell viability assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7) and calculate IC50. Parallel assays on non-cancerous cells (e.g., HEK293) assess selectivity .
Advanced Research Questions
Q. How can researchers elucidate the reaction mechanisms involved in its synthesis?
- Kinetic Isotope Effects (KIE): Use deuterated reagents to study rate-determining steps (e.g., C=C bond formation in the acrylamide moiety) .
- Computational Modeling: Density Functional Theory (DFT) simulations predict transition states and regioselectivity, particularly for (Z)/(E) isomer formation .
- Intermediate Trapping: Quench reactions at timed intervals and isolate intermediates (e.g., enolate species) via flash chromatography for structural analysis .
Q. How should contradictory biological activity data across studies be resolved?
- Structural Analog Comparison: Compare activity of derivatives (e.g., thiophene vs. furan substitutions) to identify critical functional groups. For example, replacing the p-tolyl group with a nitro substituent may enhance herbicidal potency but reduce anticancer activity .
- Assay Condition Analysis: Variability in IC50 values may arise from differences in solvent (DMSO concentration), cell passage number, or incubation time. Standardize protocols using reference compounds (e.g., doxorubicin for anticancer assays) .
Q. What strategies optimize structure-activity relationships (SAR) for enhanced biological activity?
- Substituent Modifications:
- Thiazole Ring: Introduce electron-withdrawing groups (e.g., Cl at position 5) to improve binding to photosynthetic D1 protein in plants .
- Acrylamide Moiety: Replace the cyano group with a carboxylic acid to enhance solubility and target kinase inhibition (e.g., CDK7 in cancer cells) .
- 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity. Train models on datasets of IC50 values from analogs .
Q. How can researchers address poor solubility in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
